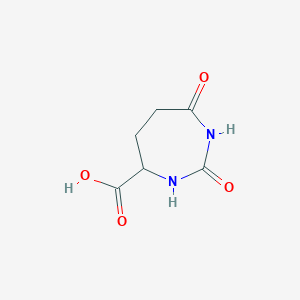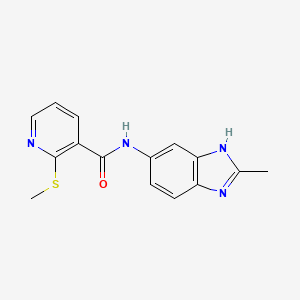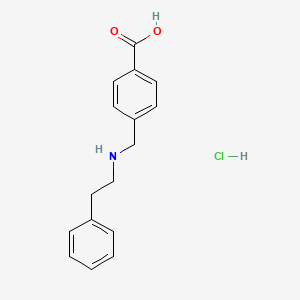
2,7-Dioxo-1,3-diazepane-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,7-Dioxo-1,3-diazepane-4-carboxylic acid” is a chemical compound with the molecular formula C6H8N2O4 and a molecular weight of 172.14 . It is derived from Hexahydro-4-methyl-1H-azepine .
Molecular Structure Analysis
The molecule contains a total of 20 bonds. There are 12 non-H bonds, 3 multiple bonds, 1 rotatable bond, 3 double bonds, 1 seven-membered ring, 1 carboxylic acid (aliphatic), 1 urea (-thio) derivative, 1 imide (-thio), and 1 hydroxyl group .Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm³. The index of refraction is 1.506. The molar refractivity is 36.1±0.3 cm³. It has 6 H bond acceptors, 3 H bond donors, and 1 freely rotating bond. The polar surface area is 96 Ų and the polarizability is 14.3±0.5 10^-24 cm³. The surface tension is 52.9±3.0 dyne/cm and the molar volume is 121.5±3.0 cm³ .Wissenschaftliche Forschungsanwendungen
Photolysis and Chemical Transformations
2,7-Dioxo-1,3-diazepane-4-carboxylic acid is explored in studies related to photolysis and chemical transformations. For instance, Nikolaev et al. (1985) describe the photochemical transformation of a related diazepane compound, leading to stable carboxylic acids and their esters upon photolysis (Nikolaev, Khimich, & Korobitsyna, 1985).
Catalytic Applications
In catalysis, manganese(III) complexes with diazepane-based ligands have been studied by Sankaralingam and Palaniandavar (2014) for their reactivity in olefin epoxidation. The research highlights the influence of ligand Lewis basicity on catalytic efficiency and selectivity (Sankaralingam & Palaniandavar, 2014).
Supramolecular Chemistry
Supramolecular arrangements based on diazepane derivatives have been explored by Graus et al. (2010), emphasizing the relationship between molecular and crystal structures. The study provides insights into the role of substituents in supramolecular arrangements (Graus et al., 2010).
Synthetic Chemistry
The synthesis of diazepane derivatives is a topic of interest in synthetic chemistry. Sotoca et al. (2009) have developed a multicomponent reaction for the stereoselective synthesis of 1,4-diazepane derivatives, demonstrating an efficient, solvent-free procedure (Sotoca, Allais, Constantieux, & Rodriguez, 2009).
Drug Discovery and Natural Product Synthesis
In drug discovery and natural product synthesis, the photocatalytic construction of bridged 1,3-diazepanes is significant. Leitch et al. (2019, 2020) discuss the synthesis of sp^3-rich skeletal ring systems, important for drug development, via photocatalytic methods (Leitch, Rogova, Duarte, & Dixon, 2019, 2020).
Eigenschaften
IUPAC Name |
2,7-dioxo-1,3-diazepane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4/c9-4-2-1-3(5(10)11)7-6(12)8-4/h3H,1-2H2,(H,10,11)(H2,7,8,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTMXTDGNGLIJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)NC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dioxo-1,3-diazepane-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-(2-fluorobenzoyl)-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2780731.png)
![N-(5-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2780733.png)
![2-(2,4-difluorophenyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2780734.png)
![9-cyclohexyl-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2780735.png)
![5-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide](/img/structure/B2780738.png)

